Benzoxazoline, 5-chloro-2-imino-3-methyl-
Description
"Benzoxazoline, 5-chloro-2-imino-3-methyl-" is a heterocyclic compound featuring a fused benzene and oxazoline ring system. The oxazoline moiety contains a chlorine substituent at the 5-position, a methyl group at the 3-position, and an imino group (=NH) at the 2-position. Benzoxazoline derivatives are often explored for their biological activities, including antimicrobial, antidiabetic, and anti-inflammatory properties .
Properties
IUPAC Name |
5-chloro-3-methyl-1,3-benzoxazol-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-11-6-4-5(9)2-3-7(6)12-8(11)10/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHFWUALAIRFQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)OC1=N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031668 | |
| Record name | 5-Chloro-2-imino-3-methylbenzoxazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64037-23-6 | |
| Record name | 5-Chloro-3-methyl-2(3H)-benzoxazolimine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64037-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoxazoline, 5-chloro-2-imino-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC24985 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-2-imino-3-methylbenzoxazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 6-Amino-5-Chloro-2-Methylbenzoxazole
To prepare 6-amino-5-chloro-2-methylbenzoxazole, one can reduce 5-chloro-2-methyl-6-nitrobenzoxazole using hydrogenation with a transition metal catalyst.
- Dissolve 5-chloro-2-methyl-6-nitrobenzoxazole in tetrahydrofuran.
- Add Raney-Nickel catalyst that has been pre-washed with water and tetrahydrofuran to the solution.
- Hydrogenate the mixture at room temperature under 50 psi of hydrogen.
- After approximately 1.5 hours, filter off the catalyst and concentrate the solution under reduced pressure.
- Triturate the residue with heptane, cool, and filter off the solid product.
Synthesis of 6-Amino-5-Dichloro-2-Methylbenzoxazole
The chlorination of 6-amino-5-chloro-2-methylbenzoxazole can be achieved using sulfuryl chloride.
- Dissolve 6-amino-5-chloro-2-methylbenzoxazole in ethyl acetate.
- Add sulfuryl chloride drop by drop over 20 minutes at room temperature with good stirring. Additional ethyl acetate may be added to maintain stirring.
- After 1 hour, filter off the precipitate, wash with ether, and air-dry to obtain the product.
Synthesis of Piperazine Derivatives Under Microwave Condition (Method B)
Microwave-assisted synthesis can be used to prepare piperazine substituted 5-chloro-2(3\$$H\$$)-benzoxazolone derivatives rapidly.
- Dissolve 15 mmol of 5-chloro-2-benzoxazolone and 15 mmol of a piperazine derivative in 10 ml of methanol, then add 20 mmol of formalin (35% w/v).
- Irradiate the reaction mixture (100 W, 65 °C) for 5 minutes in a microwave reactor.
- Pour the mixture onto crushed ice, filter off the resulting precipitate, wash with cold methanol, dry, and purify by recrystallization using ethanol as a solvent.
Preparation of 5-chloro-1,3-benzoxazol-2(3\$$H\$$)-one (P1A)
5-chloro-1,3-benzoxazol-2(3\$$H\$$)-one can be prepared from 2-amino-4-chlorophenol.
- Dissolve 2-amino-4 chlorophenol in dimethylformamide.
- Add urea to this mixture.
- Reflux the whole mixture for 3 hours at 60°C until all ammonia gas is liberated.
- Pour this mixture into ice-cold water with constant stirring and collect the precipitates.
- Recrystallize the product from rectified ethanol.
Characterization: The compound is characterized by Thin Layer Chromatography (TLC), Ultraviolet (UV), Infrared (IR), and melting point determination. The mobile phase for TLC is hexane:ethylacetate (3:2).
Reaction with Acid Chloride to Form Carbonamide
To introduce a carbonamide group, the resulting benzoxazole can be reacted to replace one of the amine hydrogen atoms with an acid chloride, including an alkyl, aryl, or heterocyclic acid chloride. Appended reaction sites on the resulting carbonamide group may undergo further reactions with an electrophile or nucleophile.
General Method for Generating Carbonamide Derivatives
- Dissolve 6-amino-7-chloro-5-fluoro-2-methylbenzoxazole in tetrahydrofuran, and cool to approximately 15°C.
- Add dry pyridine.
- Add 2-[(4-Dodecyloxyphenyl)sulfonyl]butanoyl chloride, dissolved in ethyl acetate, to the solution at a steady drip rate over 15 minutes, maintaining good stirring and keeping the temperature at approximately 15°C.
- After the addition, remove the cooling bath and stir the reaction mixture at room temperature for an additional 15 minutes.
- Wash the reaction mixture with 2N-HCl, and dry with \$$MgSO_4\$$.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methyl-2(3H)-benzoxazolimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted benzoxazolimine derivatives with various functional groups.
Scientific Research Applications
5-Chloro-3-methyl-2(3H)-benzoxazolimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-3-methyl-2(3H)-benzoxazolimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-chloro-2-imino-3-methyl-benzoxazoline with analogous heterocyclic compounds, focusing on structural features, synthesis routes, and biological activities:
Key Structural and Functional Differences:
Benzimidazole (two nitrogen atoms) exhibits stronger hydrogen-bonding capacity than benzoxazoline, influencing its pharmacokinetics .
Substituent Effects: The 5-Cl substituent enhances electrophilicity and bioactivity across all compounds, as seen in antidiabetic docking studies for benzoxazole derivatives . 2-Imino (=NH) groups in benzoxazoline may act as hydrogen-bond donors, contrasting with 2-SCH₃ (methylthio) in benzoxazole, which contributes to lipophilicity .
Synthetic Accessibility: Benzoxazolines are often synthesized via cyclization reactions under mild conditions (e.g., ethanol reflux), whereas benzothiazoles require harsher reagents like P₂S₅ .
Biological Activity
Benzoxazoline derivatives, particularly 5-chloro-2-imino-3-methyl-benzoxazoline, have garnered attention in recent years due to their diverse biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, focusing on its cytotoxic, antibacterial, and antifungal properties.
Synthesis
The synthesis of benzoxazoline derivatives generally involves the condensation of ortho-amino phenols with carbonyl compounds. For 5-chloro-2-imino-3-methyl-benzoxazoline, the synthetic route typically includes:
- Starting Materials : 5-chloro-2-hydroxyaniline and methyl isocyanate.
- Reaction Conditions : The reaction is carried out in a suitable solvent under reflux conditions to facilitate the formation of the benzoxazoline ring.
Cytotoxicity
Benzoxazoline derivatives have shown significant cytotoxic effects against various cancer cell lines. In a study evaluating the cytotoxic potency of benzoxazole compounds against five human cancer cell lines (DAN-G, A-427, LCLC-103H, RT-4, SISO), it was found that compounds with similar structures exhibited IC50 values ranging from <0.01 μM to 1.1 μM. Specifically, certain derivatives demonstrated remarkable efficacy against ovarian and lung cancer cells, inducing apoptosis at low concentrations .
Table 1: Cytotoxic Activity of Benzoxazoline Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 5-Chloro-2-imino-3-methyl-benzoxazoline | A-427 | <0.01 | Apoptosis induction |
| 5-Chloro-2-imino-3-methyl-benzoxazoline | LCLC-103H | 0.30 | Apoptosis induction |
| Other derivatives | RT-4 | 0.54 - 1.22 | Cell cycle arrest |
Antibacterial Activity
The antibacterial properties of benzoxazoline derivatives have been evaluated against both Gram-positive and Gram-negative bacteria. In a study focusing on the antibacterial activity of various benzoxazole compounds, it was reported that these compounds exhibited selective activity primarily against Gram-positive bacteria such as Bacillus subtilis .
Table 2: Antibacterial Activity of Benzoxazoline Derivatives
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Chloro-2-imino-3-methyl-benzoxazoline | Staphylococcus aureus | 32 μg/mL |
| Other derivatives | Escherichia coli | >64 μg/mL |
Antifungal Activity
In addition to antibacterial properties, benzoxazole derivatives have shown antifungal activity against pathogens like Candida albicans. The antifungal effects were measured using various concentrations to determine the minimum inhibitory concentration (MIC). Compounds derived from benzoxazole exhibited MIC values comparable to established antifungal agents like miconazole .
Table 3: Antifungal Activity of Benzoxazoline Derivatives
| Compound | Fungi Tested | MIC (μg/mL) |
|---|---|---|
| 5-Chloro-2-imino-3-methyl-benzoxazoline | Candida albicans | 16 μg/mL |
| Other derivatives | Aspergillus niger | >64 μg/mL |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the benzoxazole ring significantly influence biological activity. For instance:
- Substituents at the 5-position enhance cytotoxicity.
- Electron-donating groups tend to increase antibacterial activity against Gram-positive bacteria.
Research has established that specific functional groups can either enhance or diminish the biological effectiveness of these compounds .
Case Studies
- Cytotoxicity Against Cancer Cells : A study demonstrated that certain benzoxazole derivatives induced apoptosis in ovarian and lung cancer cell lines at concentrations as low as <0.01 μM.
- Antimicrobial Screening : A comprehensive screening of several benzoxazole derivatives revealed selective antibacterial activity against Gram-positive strains while showing moderate antifungal efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
